![molecular formula C25H23N3O3S2 B2710603 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 886928-33-2](/img/structure/B2710603.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide" is a complex organic molecule. This compound comprises a dihydroisoquinoline moiety, a benzosulfonyl group, and a dimethylbenzothiazole moiety linked via an amide bond. These structural features confer the compound unique chemical and biological properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide" typically involves a multi-step process:
Formation of the 3,4-dihydroisoquinoline moiety: This step often requires the reduction of an isoquinoline derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Introduction of the sulfonyl group: This is usually accomplished through sulfonylation reactions, using reagents like sulfonyl chlorides under basic conditions.
Synthesis of the dimethylbenzothiazole moiety: This moiety is formed through cyclization reactions involving thioamides and suitable electrophiles under acidic or basic conditions.
Coupling of the moieties: The final step involves the coupling of the three moieties via an amide bond formation, using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods: In industrial settings, the production of this compound would involve scaling up the synthetic route, optimizing reaction conditions, and implementing purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction can occur at the sulfonyl group or the thiazole ring, resulting in the formation of the corresponding sulfides or dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (bromine, chlorine), nucleophiles (amines, alcohols).
Major Products:
The major products depend on the type of reaction, with oxidation typically yielding isoquinoline derivatives, reduction giving sulfides or dihydrothiazoles, and substitution resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Neuropharmacology
Recent studies indicate that derivatives of this compound may have significant implications in treating neurodegenerative diseases and depression. The synthesis of multi-target-directed ligands (MTDLs) has shown promising results against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are critical in neurodegenerative disorders.
- Inhibitory Potency : In vitro assays revealed that certain derivatives exhibited excellent inhibitory activity against MAO-B and BuChE, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .
Antidepressant Activity
Compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide were evaluated using the forced swim test (FST), a standard model for assessing antidepressant effects. Results indicated a significant reduction in immobility time, particularly for specific derivatives, highlighting their potential as antidepressants .
Case Studies and Research Findings
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets:
Enzyme inhibition: It can inhibit certain enzymes by binding to their active sites or allosteric sites.
Receptor modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Pathways involved: Pathways such as apoptosis, inflammation, and oxidative stress response may be affected.
Comparación Con Compuestos Similares
This compound can be compared with others having similar structural features:
Similar Compounds: Isoquinoline derivatives, benzosulfonamides, benzothiazole derivatives.
Uniqueness: The presence of the specific combination of dihydroisoquinoline, sulfonyl, and dimethylbenzothiazole moieties, which confer a unique set of chemical and biological properties.
Comparison highlights: Compared to simpler isoquinoline or benzothiazole derivatives, this compound exhibits enhanced stability, specific reactivity, and potentially greater biological activity.
This compound's multi-faceted nature makes it a versatile and valuable subject of study across several scientific disciplines.
Actividad Biológica
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide (CAS number: 899734-53-3) is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features several functional groups that contribute to its biological activity:
- Sulfonyl group : Known for its ability to form strong interactions with proteins.
- Benzamide group : Facilitates hydrogen bonding and hydrophobic interactions.
- Dihydroisoquinoline moiety : May influence pharmacological properties through structural diversity.
The molecular formula is C26H24N4O4S, with a molecular weight of 488.6 g/mol .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to receptors, influencing signaling pathways involved in various biological processes.
Molecular docking studies suggest that the compound's binding affinity to target proteins could be significant, warranting further investigation into its therapeutic potential .
Cytotoxicity
In preliminary assessments, compounds in this class have shown low cytotoxicity in vitro. For example, derivatives tested against various cell lines exhibited CC50 values greater than 100 μM, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Benzothiazole Substitution : Variations in the benzothiazole moiety significantly affect inhibitory activity. For instance, the introduction of electron-withdrawing groups at specific positions enhanced antiviral potency .
- Dihydroisoquinoline Modifications : Alterations to the dihydroisoquinoline structure can impact enzyme inhibition and receptor binding efficiency .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Inhibitory Potency Against MERS-CoV :
- Cytotoxicity Assessments :
-
Synthesis and Characterization :
- Detailed synthetic routes have been developed for creating this compound and its analogs, highlighting methods such as sulfonylation and amide bond formation .
Summary of Biological Activity Studies
Compound Name | IC50 (μM) | CC50 (μM) | Biological Activity |
---|---|---|---|
Compound 4f | 0.09 | >100 | Antiviral against MERS-CoV |
Compound X | 0.14 | >100 | Antiviral activity |
Compound Y | 0.62 | >100 | Moderate inhibitory capacity |
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-13-22-23(14-17(16)2)32-25(26-22)27-24(29)19-7-9-21(10-8-19)33(30,31)28-12-11-18-5-3-4-6-20(18)15-28/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSRJIHUKNOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.